2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Indolocarbazoles and Pyrrolocarbazoles : The compound was utilized in the synthesis of hexahydroindolocarbazole, which was further dehydrogenated to create an aromatic system. This methodology has been applied for the synthesis of both indolocarbazoles and pyrrolocarbazoles (Magnus et al., 1983).
As a Reactant in Heterocyclic Chemistry : This compound, as part of the imidazolium salts, has been used in reactions with 2-aminopyridines and 2-aminothiazole, resulting in the synthesis of heterocyclic compounds like (imidazo[1,2-a]pyridin-3-yl)sulfonamides (Rozentsveig et al., 2013).
Applications in Material Science
Corrosion Inhibition : Imidazolium salts, including compounds similar to the queried chemical, have been explored as corrosion inhibitors for materials like iron. Their efficacy was demonstrated through techniques like polarization curves and impedance spectra (Babić-Samardžija et al., 2005).
Anion Exchange Membranes in Fuel Cells : A poly(arylene ether sulfone) containing bulky imidazole groups, related to the compound , was synthesized for use in alkaline anion exchange membranes (AEMs). These membranes showed promise in applications like alkaline fuel cells (Yang et al., 2014).
Biological and Pharmaceutical Research
Antibacterial Activities : Sulfone derivatives containing oxadiazole moieties, which are structurally related to the compound , have shown significant antibacterial activities against pathogens like Xanthomonas oryzae, which causes rice bacterial leaf blight. These compounds also demonstrated an ability to stimulate plant defense mechanisms (Shi et al., 2015).
Inhibition of HIV-1 Replication : N-Arylsulfonyl indole derivatives, structurally similar to the queried compound, have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. This finding highlights the potential pharmaceutical applications of such compounds (Che et al., 2015).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . They can influence various biochemical pathways depending on their specific targets and mode of action.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . This suggests that there is ongoing research in this area, and we can expect further advancements in the future.
Properties
IUPAC Name |
2-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-16-10-14(15-11(16)2)20(18,19)17-8-12-6-4-5-7-13(12)9-17/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWCPPJRVOLVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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